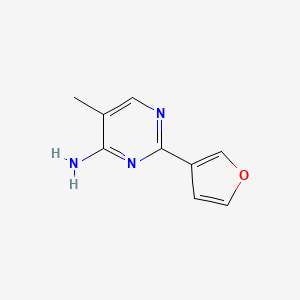
2-(Furan-3-yl)-5-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Furan-3-yl)-5-methylpyrimidin-4-amine” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic heterocycle with one oxygen atom . This furan ring is attached to a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The pyrimidine ring is substituted with a methyl group and an amine group .
Synthesis Analysis
The synthesis of furan compounds has seen significant advancements recently. Classical methods have been improved and new methods have been developed . A variety of catalysts have been used for these transformations . In some cases, the synthesis involves a cascade process combining carbonylation of aryl iodide, alcohoxyl carbonylation of the in situ formed allyl palladium complex, and intramolecular condensation of the α-hydroxyl enone intermediate .Molecular Structure Analysis
Furans are five-membered aromatic heterocycles containing one oxygen atom . The molecular structure of the compound would involve the furan ring attached to the pyrimidine ring with a methyl group and an amine group .Chemical Reactions Analysis
Furan compounds are important building blocks in organic chemistry . They undergo a variety of reactions, including cycloaddition and cycloisomerization . The reaction mechanisms of furan synthesis have also been investigated and proposed .Scientific Research Applications
Synthesis and Antitumor Activity
One study discusses the synthesis of 2-aminofuro(2,3-d)pyrimidin-4(3H)-one derivatives through a series of chemical reactions, including the aza-Wittig reaction. These compounds were evaluated for their in vitro antitumor activities, with some showing promising results against certain cancer cell lines, indicating the potential of such compounds in anticancer drug development (胡扬根 et al., 2012).
Antiprotozoal Agents
Another research effort synthesized 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, demonstrating potent in vitro and in vivo activity against protozoal infections. This study highlights the application of furan derivatives in developing new treatments for infectious diseases (Ismail et al., 2004).
Biomass to Pharmaceuticals
Research into converting bio-derived 5-hydroxymethylfurfural (HMF) to pharmaceuticals through reductive amination of 2,5-diformylfuran (DFF) showcases the intersection of green chemistry and pharmaceutical synthesis. This approach yielded bio-derived analogues of the anticancer drug norcantharidin, demonstrating the role of furan derivatives in sustainable drug development (Galkin et al., 2017).
Antimicrobial Activities
A series of furan moiety-containing substituted 2-aminopyrimidine derivatives were synthesized and evaluated for their in vitro anticancer and antimicrobial activities. This study not only demonstrates the antimicrobial potential of such compounds but also emphasizes the importance of structural modification in enhancing biological activity (Mathew & Ezhilarasi, 2021).
Mechanism of Action
Target of Action
The primary targets of 2-(Furan-3-yl)-5-methylpyrimidin-4-amine are currently unknown. This compound is a derivative of furan, which is known to be a constituent of several important natural products, including furanoflavonoid, furanolactones, and furanocoumarins . These compounds have been found to interact with various targets in the body, such as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, and calcium channel blockers .
Mode of Action
Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules . This suggests that this compound may interact with its targets in a similar manner, potentially enhancing their bioavailability and efficacy.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Furan derivatives are known to influence a variety of biochemical pathways, depending on their specific targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Furan derivatives are known to have a wide range of therapeutic properties, suggesting that this compound may also have potential therapeutic effects
properties
IUPAC Name |
2-(furan-3-yl)-5-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-4-11-9(12-8(6)10)7-2-3-13-5-7/h2-5H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEQGNCHBNZPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/no-structure.png)
![2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2743920.png)
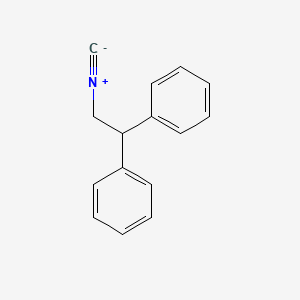
![2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2743922.png)

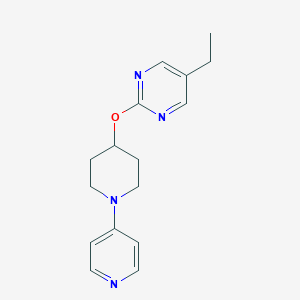
![7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2743929.png)
![N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2743931.png)
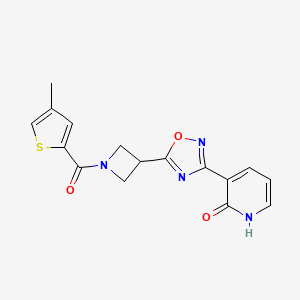
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide](/img/structure/B2743937.png)
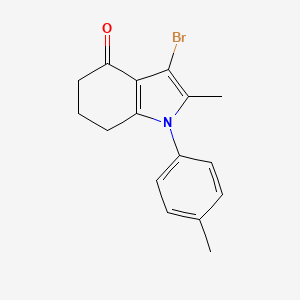
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2743940.png)
